2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester
Overview
Description
2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H17BClFO2 and a molecular weight of 270.54 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as stereospecific functionalization and transformation . This process involves the transformation of the boronic ester moiety into other functional groups, which is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The compound affects a range of biochemical pathways. Organoboron compounds, such as this one, are of significant utility in asymmetric synthesis . Their subsequent transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that boronic esters, in general, are usually bench stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .
Result of Action
The result of the compound’s action is the formation of new bonds at stereogenic centres, leading to the creation of diverse molecules with high enantioselectivity . For example, protodeboronation using a radical approach has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .
Action Environment
The action of the compound can be influenced by environmental factors. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . The increased stability also rises new challenges, considering the removal of the boron moiety at the end of a sequence if required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-4-fluoro-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and hydrolysis reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to convert the boronic ester to the corresponding phenol.
Hydrolysis: Acidic or basic conditions can hydrolyze the boronic ester to the corresponding boronic acid.
Major Products
Scientific Research Applications
2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chloro and fluoro substituents.
4-Fluorophenylboronic Acid Pinacol Ester: Similar but lacks the chloro and methyl substituents.
2-Chloro-6-methylphenylboronic Acid Pinacol Ester: Similar but lacks the fluoro substituent.
Uniqueness
2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and selectivity in chemical reactions . These substituents can also affect the compound’s physical properties, such as solubility and stability .
Properties
IUPAC Name |
2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-8-6-9(16)7-10(15)11(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXLWNXASYGONR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137084 | |
Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601137084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-28-3 | |
Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601137084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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